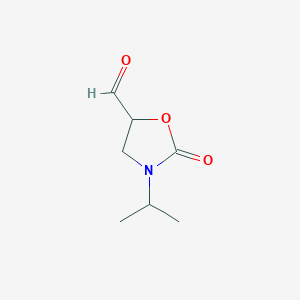
5-Bromo-zopiclone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-zopiclone is a derivative of zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Zopiclone belongs to the cyclopyrrolone class and is known for its sedative and hypnotic properties. The addition of a bromine atom to the zopiclone molecule enhances its pharmacological profile, potentially altering its efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-zopiclone typically involves the bromination of zopiclone. One common method is the electrophilic aromatic substitution reaction, where zopiclone is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the zopiclone molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-zopiclone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted zopiclone derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-zopiclone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various zopiclone derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on the central nervous system and potential use in treating sleep disorders.
Medicine: Studied for its pharmacokinetic and pharmacodynamic properties to develop improved hypnotic agents.
Industry: Utilized in the development of new pharmaceuticals with enhanced efficacy and safety profiles.
Mechanism of Action
5-Bromo-zopiclone exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor complex. It binds to the benzodiazepine receptor site on the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s sedative and hypnotic effects are primarily due to this potentiation of GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Zopiclone: The parent compound, used for treating insomnia.
Eszopiclone: The active stereoisomer of zopiclone, with similar hypnotic properties.
Zolpidem: Another nonbenzodiazepine hypnotic, structurally different but with similar effects.
Zaleplon: A nonbenzodiazepine hypnotic with a shorter half-life and rapid onset of action.
Uniqueness of 5-Bromo-zopiclone
This compound is unique due to the presence of the bromine atom, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in its efficacy, safety profile, and duration of action compared to other similar compounds. The bromine atom can also influence the compound’s binding affinity to the GABA-A receptor, potentially enhancing its hypnotic effects.
Properties
Molecular Formula |
C17H17BrN6O3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
[6-(5-bromopyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H17BrN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 |
InChI Key |
YUEDOFRYPZJHGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
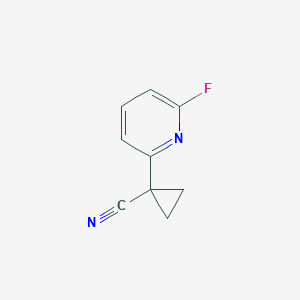
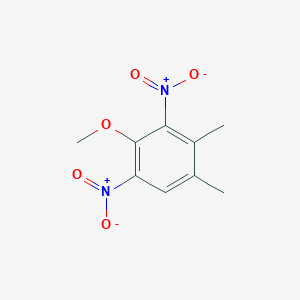
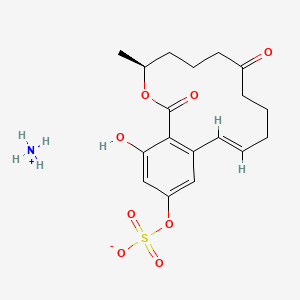
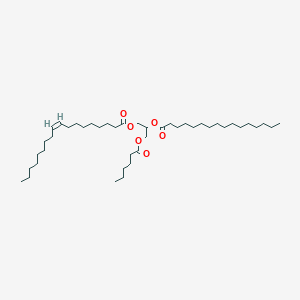


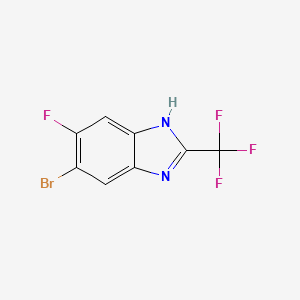
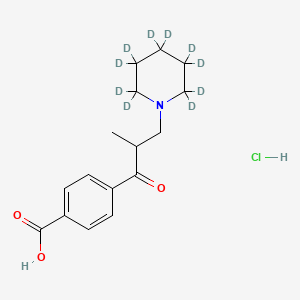
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
